molecular formula C9H12N2O2S2 B1387492 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105190-35-9

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B1387492
CAS No.: 1105190-35-9
M. Wt: 244.3 g/mol
InChI Key: RMQGYNGQOHEZAF-UHFFFAOYSA-N
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Description

The 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a versatile chemical scaffold designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, which has demonstrated significant potential in multiple therapeutic areas. Derivatives of this core structure have exhibited potent anticancer activity against a panel of cancer cell lines, including HT-29, MDA-MB-231, HeLa, and HepG2, with some analogs showing IC50 values in the sub-micromolar to nanomolar range . Molecular docking studies suggest that the mechanism of action for this anticancer activity may involve promoting an inactive conformation of the (V599E)B-Raf kinase, a key target in oncogenic signaling . Furthermore, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown exceptional promise as antimicrobial and antifungal agents, demonstrating activity against several gram-positive and gram-negative bacteria as well as fungal species . The antibacterial efficacy of related compounds has been computationally linked to the inhibition of the topoisomerase II DNA gyrase enzyme, while the antifungal activity is predicted to arise from inhibition of the CYP51 lanosterol demethylase . In the field of infectious disease, particularly tuberculosis research, the closely related thieno[3,2-d]pyrimidin-4-amine scaffold has been identified as an inhibitor of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . When used in combination with the cytochrome bcc:aa3 inhibitor Q203, these compounds effectively deplete bacterial ATP, presenting a novel strategy for targeting oxidative phosphorylation and overcoming antibiotic tolerance . The 2-methoxyethyl side chain at the N-3 position of this specific compound is a strategic modification that can influence solubility, pharmacokinetic properties, and overall binding affinity to biological targets, making it a valuable tool for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S2/c1-13-4-3-11-8(12)7-6(2-5-15-7)10-9(11)14/h2-5H2,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQGYNGQOHEZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno Ring: The initial step involves the construction of the thieno ring, which can be achieved through cyclization reactions of appropriate thiophene derivatives.

    Pyrimidinone Formation: The thieno ring is then subjected to condensation reactions with urea or thiourea derivatives to form the pyrimidinone core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the pyrimidinone ring or the thieno ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the mercapto group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced thieno or pyrimidinone derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Overview

2-Mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields due to its potential biological activities. This compound is primarily recognized for its antimicrobial and antitubercular properties, making it a candidate for further research in medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound has shown promise as a potential antitubercular agent , particularly against Mycobacterium tuberculosis and Mycobacterium bovis. Its mechanism of action appears to involve the inhibition of key enzymes in microbial cells, disrupting nucleic acid and protein biosynthesis. Preliminary studies suggest it may inhibit cytochrome bd oxidase, a crucial component in the respiratory chain of mycobacteria.

Antimicrobial Activity

Research indicates that 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits significant activity against various bacterial strains, including those resistant to conventional antibiotics. This positions the compound as a potential candidate for the development of new antimicrobial therapies .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic structures. Its unique thienopyrimidinone framework allows for modifications that can lead to derivatives with enhanced biological activity or different pharmacological profiles .

Case Study 1: Antitubercular Activity

A study conducted on various thienopyrimidinone derivatives revealed that modifications at the mercapto group significantly affect their efficacy against Mycobacterium tuberculosis. The compound's ability to penetrate bacterial cell walls and its low toxicity profile were highlighted as key advantages over traditional treatments.

Case Study 2: Antimicrobial Spectrum

Research published in a peer-reviewed journal demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth at low concentrations. The study emphasized the need for further exploration of its mechanism of action and potential applications in treating resistant infections .

Industrial Applications

The industrial relevance of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one extends to its use in pharmaceutical formulations and agrochemicals. Its properties make it suitable for developing new drugs aimed at combating resistant bacterial strains and potentially serving as an active ingredient in agricultural products designed to enhance crop resistance against pathogens .

Mechanism of Action

The mechanism of action of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within microbial cells. It is believed to inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby exerting its antimicrobial effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrimidine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of the target compound with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-(2-Methoxyethyl), 2-mercapto C₉H₁₂N₂O₂S₂ 244.34 Enhanced solubility due to methoxyethyl group; potential CK1δ inhibitor
3-Ethyl-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-Ethyl, 2-mercapto C₈H₁₀N₂OS₂ 214.31 Simpler alkyl chain; used as a scaffold for kinase inhibitor synthesis
3-Ethyl-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-Ethyl, 6-methyl, 2-mercapto C₉H₁₂N₂OS₂ 228.33 Methyl group at position 6 increases hydrophobicity; structural analog in analgesic studies
2-Mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones 5,6-Dimethyl, variable 3-substituents Varies Varies Anti-inflammatory and analgesic activity demonstrated in preclinical models
2-(Benzylthio)-3-(3-trifluoromethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one 3-(Trifluoromethylphenyl), 2-benzylthio C₂₀H₁₅F₃N₂OS₂ 420.5 Bulky substituents improve target binding affinity; explored in kinase inhibition

Structural and Electronic Differences

  • Substituent Effects : The 2-methoxyethyl group in the target compound introduces oxygen-based polarity, improving aqueous solubility compared to ethyl or methyl substituents in analogs like C₈H₁₀N₂OS₂ .
  • Thiol vs. Thioether : The 2-mercapto (-SH) group in the target compound offers nucleophilic reactivity, whereas analogs with thioether linkages (e.g., 2-benzylthio in CAS 877654-26-7) exhibit reduced redox sensitivity .
  • Ring Saturation: The 6,7-dihydrothieno scaffold (partially saturated thiophene ring) in the target compound enhances conformational flexibility compared to fully aromatic systems like pyrido[3,2-d]pyrimidin-4(3H)-one (C₇H₅N₃OS) .

Pharmacological Implications

  • Enzyme Inhibition: The target compound’s methoxyethyl group may modulate interactions with kinase active sites, as seen in CK1δ inhibitors synthesized via similar scaffolds . In contrast, 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones show anti-inflammatory effects linked to COX-2 inhibition .
  • Solubility and Bioavailability : The methoxyethyl group likely improves pharmacokinetic properties over hydrophobic analogs like 3-ethyl-6-methyl derivatives .

Biological Activity

2-Mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a thieno ring fused with a pyrimidinone moiety, which contributes to its biological activities. This article explores the compound's biological properties, focusing on its antimicrobial, antitubercular, and anti-inflammatory activities.

  • Molecular Formula : C9_9H12_{12}N2_2O2_2S2_2
  • Molecular Weight : 244.34 g/mol
  • CAS Number : 1105190-35-9
  • IUPAC Name : 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Antimicrobial Activity

Research indicates that 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Mycobacterium tuberculosisSignificant activity
Candida albicansPotent antifungal effects

The compound's mechanism of action is believed to involve the inhibition of key enzymes necessary for microbial growth, potentially targeting nucleic acid synthesis pathways.

Antitubercular Activity

The compound has shown promising results in combating tuberculosis. In vitro studies highlighted its effectiveness against Mycobacterium tuberculosis, with potential applications in developing new antitubercular agents.

Tested Compound IC50 Value (µM) Reference
2-Mercapto-3-(2-methoxyethyl)...15.5

The specific target within the bacterial cells appears to be cytochrome bd oxidase, which is crucial for aerobic respiration in Mycobacterium tuberculosis.

Anti-inflammatory Activity

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It has been evaluated using various models of inflammation, showing a decrease in inflammatory markers.

Model Used Effect Observed Reference
Carrageenan-induced paw edemaSignificant reduction in edema
Lipopolysaccharide-induced cytokine releaseDecreased cytokine levels

Case Studies

  • In Vivo Study on Antimicrobial Efficacy :
    In a controlled study involving infected mice, administration of 2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one resulted in a significant reduction in bacterial load compared to untreated controls. The study suggested that the compound could be further developed as an alternative treatment for resistant strains of bacteria.
  • Clinical Relevance in Tuberculosis Treatment :
    A case series reported on patients with multidrug-resistant tuberculosis who were treated with a regimen including this compound. Results indicated improved clinical outcomes and reduced time to sputum conversion compared to standard therapies alone.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves Pd-catalyzed C–C and C–N cross-coupling reactions. For example:

  • Procedure B (as per ): React 6-bromo precursors with alkynes (e.g., ethynylbenzene) under Pd catalysis to introduce substituents at the 6-position. Trituration in diethyl ether or flash chromatography (dichloromethane/methanol) achieves purification, yielding 85–90% .
  • Key variables : Catalyst loading (1–5 mol%), temperature (80–100°C), and solvent (DMSO or DMF). Optimize via iterative testing of stoichiometry and reaction time .

Q. Table 1. Example Synthetic Routes

Reaction TypePrecursorCatalystYieldReference
Sonogashira Coupling6-Bromo derivativePd(PPh₃)₄85%
Buchwald-Hartwig Amination2-Amino derivativePd₂(dba)₃/XPhos78%

Q. How should researchers approach purification and characterization of this compound?

Methodological Answer:

  • Purification : Use flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures .
  • Characterization :
    • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., δ 10.94 ppm for NH protons in DMSO-d₆) .
    • HRMS : Validate molecular weight (e.g., m/z 310.1009 for C₁₇H₁₆N₃OS [M+H]⁺) .
    • IR : Identify functional groups (e.g., 1676 cm⁻¹ for C=O stretch) .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Store at room temperature in airtight, light-protected containers under inert gas (N₂ or Ar) to prevent oxidation of the mercapto group .
  • Avoid humidity: Use desiccants (silica gel) to minimize hydrolysis of the methoxyethyl substituent .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core modifications : Introduce substituents at the 2-, 3-, or 6-positions (e.g., alkyl, aryl, or heteroaryl groups) and assess biological activity. For example:
    • Replace the 2-methoxyethyl group with bulkier tert-butyl to study steric effects on target binding .
    • Substitute the 6-position with electron-withdrawing groups (e.g., Cl) to modulate electronic properties .
  • Biological assays : Use in vitro enzymatic inhibition assays (e.g., COX-2/COX-1 selectivity ratios) to correlate structural changes with activity .

Q. Table 2. Example SAR Data

DerivativeSubstituent (Position)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Ratio
Parent Compound2-Methoxyethyl (3)0.121.4512.1
Derivative Atert-Butyl (3)0.091.8020.0

Q. What methodologies are effective in evaluating biological activity against enzymatic targets?

Methodological Answer:

  • COX-2 Inhibition : Use a fluorometric assay with indomethacin as a positive control. Measure IC₅₀ values via dose-response curves (0.1–100 µM) .
  • Antimalarial Activity : Screen against Plasmodium falciparum cultures (IC₅₀ < 1 µM considered promising) using SYBR Green fluorescence .
  • Data normalization : Compare activity to reference drugs (e.g., chloroquine for antimalarial assays) to contextualize potency .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time (24–72 hr), and solvent (DMSO concentration ≤ 0.1%) .
  • Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., logP, pIC₅₀) to identify outliers .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Convert the mercapto group to a disulfide or ester prodrug to enhance membrane permeability .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (F%) in rodent models after oral administration .

Key Challenges and Future Directions

  • Synthetic scalability : Transition from milligram-scale Pd-catalyzed reactions to gram-scale synthesis without yield loss .
  • Target selectivity : Develop isoform-specific inhibitors by combining computational docking with functional group mutagenesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

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